molecular formula C16H12N2O5 B4163378 2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B4163378
M. Wt: 312.28 g/mol
InChI Key: URUUJTILNPXUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that is widely used in scientific research. It is also known as SU5416, which is its trade name. This compound is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and has been shown to have anti-cancer activity.

Mechanism of Action

The mechanism of action of 2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is through the inhibition of VEGFR. VEGFR is a receptor that is involved in the growth and proliferation of blood vessels. By blocking this receptor, the compound prevents the formation of new blood vessels, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione are primarily related to its anti-cancer activity. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects and may have potential therapeutic uses in other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration must be given to the dosage and administration of the compound to ensure its safety in lab experiments.

Future Directions

There are several future directions for the use of 2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in scientific research. One direction is to further investigate its potential therapeutic uses in other diseases such as rheumatoid arthritis, psoriasis, and diabetic retinopathy. Another direction is to develop new and more potent inhibitors of VEGFR based on the structure of this compound. Finally, research could focus on developing new drug delivery systems to improve the efficacy and safety of this compound in clinical settings.
Conclusion:
2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a valuable compound in scientific research due to its potent anti-cancer activity and potential therapeutic uses in other diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in developing new cancer therapies and treating other diseases.

Scientific Research Applications

2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research for its anti-cancer activity. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the VEGFR signaling pathway. This compound has also been used in studies on angiogenesis and tumor growth. Additionally, it has been studied for its potential use in the treatment of other diseases such as rheumatoid arthritis, psoriasis, and diabetic retinopathy.

properties

IUPAC Name

2-[2-(3-nitrophenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-15-13-6-1-2-7-14(13)16(20)17(15)8-9-23-12-5-3-4-11(10-12)18(21)22/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUUJTILNPXUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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